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molecular formula C9H18O4 B8436189 3-Ethyl-3-(2,3-dihydroxypropyl)oxymethyloxetane

3-Ethyl-3-(2,3-dihydroxypropyl)oxymethyloxetane

Cat. No. B8436189
M. Wt: 190.24 g/mol
InChI Key: AFTOMUKGGAADKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247583B2

Procedure details

Glycerin (138 g (1.5 mol)), benzyltriethylammonium chloride (2.4 g (11 mmol)) and 96% sodium hydroxide (24 g (0.58 mol)) were added to a glass flask of an inner volume of 300 ml equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser, and the mixture was warmed to 80° C. with stirring. Subsequently 3-ethyl-3-methanesulfonyloxymethyloxetane (102 g (0.5 mol)) having a purity of 95% prepared by the same method as in Reference Example 1 was gradually dropwise added while keeping the liquid temperature at 80-85° C. After the completion of the dropwise addition, 96% sodium hydroxide (6 g (0.14 mol)) was newly added, the mixture was further reacted at the same temperature for 2 hours. After the completion of the reaction, hydrochloric acid was added to a reaction solution so that pH was adjusted to 6.5. Ethyl acetate (150 ml) was added, and a liquid separation was performed. After the liquid separation, ethyl acetate (150 ml) was added to a resultant aqueous layer to perform an extraction, and an extract (an ethyl acetate layer) was combined with an organic layer and washed with an aqueous saturated sodium bicarbonate solution (20 ml), then concentrated under reduced pressure. A resultant concentrate was distilled under reduced pressure (147° C., 400-530 Pa) to give, as a colorless liquid, 3-ethyl-3-(2,3-dihydroxypropyl)oxymethyloxetane having a purity of 93% (an analysis value by a gas chromatography) (20 g) (an isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane: 20%).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]OS(C)(=O)=O)[CH2:14][O:13][CH2:12]1)[CH3:10].Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OCC)(=O)C>[CH2:9]([C:11]1([CH2:15][O:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
102 g
Type
reactant
Smiles
C(C)C1(COC1)COS(=O)(=O)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
prepared by the same method as in Reference Example 1
ADDITION
Type
ADDITION
Details
was gradually dropwise added
CUSTOM
Type
CUSTOM
Details
at 80-85° C
ADDITION
Type
ADDITION
Details
was newly added
CUSTOM
Type
CUSTOM
Details
the mixture was further reacted at the same temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added to a reaction solution so that pH
CUSTOM
Type
CUSTOM
Details
a liquid separation
CUSTOM
Type
CUSTOM
Details
After the liquid separation, ethyl acetate (150 ml)
ADDITION
Type
ADDITION
Details
was added to a resultant aqueous layer
EXTRACTION
Type
EXTRACTION
Details
an extraction
EXTRACTION
Type
EXTRACTION
Details
an extract (an ethyl acetate layer)
WASH
Type
WASH
Details
washed with an aqueous saturated sodium bicarbonate solution (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
A resultant concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (147° C., 400-530 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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